molecular formula C22H19FN4O2 B2525381 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide CAS No. 1251579-88-0

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2525381
CAS No.: 1251579-88-0
M. Wt: 390.418
InChI Key: UYCRRUWMXCDPCH-UHFFFAOYSA-N
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Description

The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-ethyl group, a 4-oxo moiety, and a 7-phenyl group.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-2-26-14-24-20-16(15-8-4-3-5-9-15)12-27(21(20)22(26)29)13-19(28)25-18-11-7-6-10-17(18)23/h3-12,14H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCRRUWMXCDPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine core. This can be achieved through a condensation reaction between an aldehyde and an amine, followed by cyclization under acidic or basic conditions.

    Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions typically require the use of alkyl halides and aryl halides in the presence of a suitable base and a catalyst.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide moiety to the pyrrolo[3,2-d]pyrimidine core. This can be achieved through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products, depending on the nature of the substituents.

Scientific Research Applications

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases. Its structure suggests it may interact with specific biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Protein-Protein Interactions: The compound may disrupt or stabilize protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below summarizes key structural differences between the target compound and analogs identified in the evidence:

Compound ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-ethyl, 4-oxo, 7-phenyl, N-(2-fluorophenyl)acetamide ~450 (estimated) Hydrophobic acetamide side chain N/A
Triazolo-pyrimidine analog Triazolo[4,3-c]pyrimidin-2(3H)-yl 5-[(4-fluorophenyl)amino], 7-methyl, N-(2,5-dimethylphenyl)acetamide Not reported Enhanced π-π stacking potential
Pyrrolo-pyrimidine () Pyrrolo[3,2-d]pyrimidine 3-(4-fluorophenyl), 2-naphthyloxy, 4-oxo, 5-phenyl Not reported Extended aromatic conjugation
Pyrazolo-pyrimidine () Pyrazolo[3,4-d]pyrimidin-1-yl 5-fluoro, 3-(3-fluorophenyl), 4-oxo, N-(2-fluorophenyl)acetamide 571.2 High thermal stability (MP: 302–304°C)
Chlorophenyl analog () Pyrrolo[3,2-d]pyrimidine 3-(4-chlorophenyl), 2-dipentylamino, ethyl carboxylate Not reported Increased lipophilicity
Pyrrolo[2,3-d]pyrimidine () Pyrrolo[2,3-d]pyrimidin-5-yl 4-amino, 7-methyl, N-(3-methylphenyl)-2-(3-fluorophenyl)-2-hydroxyacetamide Not reported Polar hydroxy group for solubility
Tetrahydropyrido-pyrimidine () Tetrahydropyrido[4,3-d]pyrimidine 3-cyclopropyl, 5-[(2-fluoro-4-iodophenyl)amino], 6,8-dimethyl 693.53 (DMSO solvate) Iodine substituent for radiopharmaceutical potential

Structural and Functional Insights

Core Heterocycle Influence :

  • The pyrrolo[3,2-d]pyrimidine core (target compound, ) allows planar aromatic stacking, critical for intercalation or enzyme binding. In contrast, the triazolo-pyrimidine () and pyrazolo-pyrimidine () cores introduce additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity .
  • The tetrahydropyrido-pyrimidine () adopts a partially saturated structure, reducing rigidity but improving metabolic stability .

Substituent Effects: Fluorophenyl Groups: The target’s N-(2-fluorophenyl)acetamide differs from the 3-(4-fluorophenyl) substitution in . The latter’s para-fluorine may enhance dipole interactions, while the target’s ortho-fluorine could sterically hinder binding . Polar vs. Nonpolar Groups: The hydroxyacetamide in increases solubility compared to the target’s nonpolar ethyl group. Conversely, the dipentylamino group in enhances lipophilicity, favoring membrane permeability .

Crystallographic Data: The chlorophenyl analog () was structurally resolved via single-crystal X-ray diffraction (SHELX software), revealing a mean C–C bond length of 0.005 Å and disorder in the dipentylamino group . Similar methods could elucidate the target’s conformation.

Thermal and Physicochemical Properties

  • The pyrazolo-pyrimidine analog () exhibits a high melting point (302–304°C), indicative of strong intermolecular forces, likely due to its fluorophenyl and acetamide groups .
  • The target’s estimated molecular weight (~450 g/mol) falls within the range of orally bioavailable drugs, contrasting with the heavier DMSO-solvated compound in (693.53 g/mol) .

Biological Activity

The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide is a member of the pyrrolopyrimidine class of heterocyclic compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed exploration.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Pyrrolo[3,2-d]pyrimidine core : This fused ring system is known for its ability to interact with various biological targets.
  • Substituents : The presence of an ethyl group and a phenyl group enhances its lipophilicity and potential interactions with biological membranes.

The molecular formula is C24H22N4O4C_{24}H_{22}N_{4}O_{4} with a molecular weight of approximately 430.5 g/mol.

Biological Activity Overview

Preliminary studies on similar pyrrolopyrimidine derivatives indicate a range of biological activities including:

  • Antitumor Activity : Compounds in this class have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in cell proliferation.
  • Kinase Inhibition : Pyrrolopyrimidines are often investigated for their ability to inhibit kinases, which play significant roles in signal transduction and cancer progression.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-(4-bromobenzyl)-1,3,5-trimethyl-pyrrolo[3,2-d]pyrimidineBromobenzyl groupAntitumor properties
7-(bromo)-1-methylpyrrolo[3,2-d]pyrimidineMethyl substitution on pyrroleAntimicrobial activity
5-(phenyl)-pyrrolo[3,2-d]pyrimidinePhenyl group on pyrroleInhibitory effects on cancer cells

The biological activity of This compound is likely mediated through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and various kinases.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 2: In Vitro Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-715.0
Compound BHek29320.5
2-{...}TBD (to be determined)TBD

Future Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action for This compound . Key areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure–Activity Relationship (SAR) Analysis: To optimize the compound's efficacy and minimize toxicity.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials could establish its therapeutic potential.

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